molecular formula C13H16O2 B155442 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate CAS No. 1640-06-8

8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate

Cat. No. B155442
CAS RN: 1640-06-8
M. Wt: 204.26 g/mol
InChI Key: GLNUYPZDQPMHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic decalin and has been found to exhibit various biochemical and physiological effects. In 2.1.02,6]dec-4-enyl prop-2-enoate.

Scientific Research Applications

8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to modulate the immune system and improve cognitive function. Due to these properties, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been studied in various research fields, including cancer research, neurology, and immunology.

Mechanism Of Action

The mechanism of action of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of various enzymes and transcription factors involved in cellular signaling.

Biochemical And Physiological Effects

Studies have shown that 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate exhibits various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory conditions and diseases associated with oxidative stress. It has also been shown to modulate the immune system, which may make it useful in the treatment of autoimmune diseases. Additionally, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been found to improve cognitive function, which may make it useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has several advantages for lab experiments. This compound is readily available and can be synthesized in high yield and purity using a simple synthesis method. It also exhibits a wide range of biochemical and physiological effects, making it useful in various research fields. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain research areas. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate. One potential area of research is the development of new therapeutic agents based on this compound. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of various diseases. Another potential area of research is the elucidation of its mechanism of action. Understanding how this compound exerts its effects may lead to the development of more targeted therapies. Additionally, further studies are needed to determine its safety and efficacy in humans, which may pave the way for its use in clinical settings.
Conclusion:
In conclusion, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a chemical compound with potential applications in scientific research. Its synthesis method is well-established, and it exhibits a wide range of biochemical and physiological effects. While its mechanism of action is not fully understood, it has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Further research is needed to fully elucidate its mechanism of action and determine its safety and efficacy in humans. Overall, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a promising compound for use in scientific research and may have potential applications in the development of new therapeutic agents.

Synthesis Methods

The synthesis of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate involves the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3-one with acryloyl chloride in the presence of a base. This reaction leads to the formation of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate in high yield and purity. This synthesis method has been optimized and is widely used in the production of this compound for scientific research purposes.

properties

CAS RN

1640-06-8

Product Name

8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-3,5,8-12H,1,4,6-7H2

InChI Key

GLNUYPZDQPMHMF-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CC1C3C2CC=C3

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2CC=C3

Origin of Product

United States

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